molecular formula C31H38F2N8O7 B10847464 c[RGDf-(S,R)-alpha-Dfm-F]

c[RGDf-(S,R)-alpha-Dfm-F]

Cat. No.: B10847464
M. Wt: 672.7 g/mol
InChI Key: DZUCEYPUEFNCRE-ZONASRJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c[RGDf-(S,R)-alpha-Dfm-F] is a cyclic RGD (Arg-Gly-Asp) peptide derivative designed to selectively target integrin receptors, particularly αVβ3, which plays a critical role in angiogenesis, tumor metastasis, and inflammatory responses . The compound features a cyclized backbone with stereochemical modifications (S,R configuration) and the incorporation of a difluoromethyl-phenylalanine (Dfm-F) residue. These structural enhancements improve binding affinity and metabolic stability compared to linear RGD peptides, making it a promising candidate for therapeutic applications in cancer and cardiovascular diseases .

Properties

Molecular Formula

C31H38F2N8O7

Molecular Weight

672.7 g/mol

IUPAC Name

2-[(2S,5R,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-8-(difluoromethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C31H38F2N8O7/c32-28(33)31(16-19-10-5-2-6-11-19)29(48)40-20(12-7-13-36-30(34)35)25(45)37-17-23(42)38-22(15-24(43)44)26(46)39-21(27(47)41-31)14-18-8-3-1-4-9-18/h1-6,8-11,20-22,28H,7,12-17H2,(H,37,45)(H,38,42)(H,39,46)(H,40,48)(H,41,47)(H,43,44)(H4,34,35,36)/t20-,21+,22-,31?/m0/s1

InChI Key

DZUCEYPUEFNCRE-ZONASRJLSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)F)CC3=CC=CC=C3)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)F)CC3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Anti-Angiogenic Efficacy

  • Control group : Exhibited robust inflammation and neovascularization.
  • c(RGDF-[NMe]V) : Reduced inflammation and angiogenesis compared to controls, but less effectively than RGDechiHCit.
  • RGDechiHCit : Showed the mildest inflammatory response and minimal neovascular formation, with the fastest wound healing rate .

Inhibitory Activity (IC₅₀) Against Integrin β3

c[RGDf-(S,R)-alpha-Dfm-F] is listed among 40+ integrin β3 inhibitors in a 2000 report (). Key competitors include:

  • C(RGDfF) : A benchmark cyclic RGD peptide with moderate IC₅₀ values.
  • LAMIFIBAN and LOTRAFIBAN: Non-peptidic antagonists with high specificity but shorter half-lives.
  • C[RGDf-(S)-alpha-TfmV] : A fluorinated analog with comparable stereochemical complexity but differing solubility profiles .

Molecular Weight and Physicochemical Properties

highlights that molecular weight (MW) differences among RGD derivatives significantly affect solubility and bioavailability. For instance:

  • Linear RGD peptides (e.g., GRGDSP ) have lower MW (~600 Da) but poor serum stability.
  • Cyclic analogs like c[RGDf-(S,R)-alpha-Dfm-F] (MW ~800–900 Da) balance moderate solubility with prolonged half-life due to rigid backbone and fluorinated residues .

Data Table: Key Comparative Parameters

Compound Anti-Angiogenic Efficacy (Wound Healing Speed) Integrin β3 Inhibition (Relative IC₅₀) Molecular Weight (Da) Key Structural Features
c[RGDf-(S,R)-alpha-Dfm-F] Not directly tested High (per ) ~850–900 (estimated) Cyclic RGD, Dfm-F, S/R configuration
c(RGDF-[NMe]V) Moderate Moderate ~800 Cyclic RGD, N-methylated Valine
RGDechiHCit High High ~950 Cyclic RGD, echistatin hybrid
C(RGDfF) Low (inferred) Moderate ~750 Cyclic RGD, non-fluorinated

Research Implications and Limitations

  • Strengths : c[RGDf-(S,R)-alpha-Dfm-F]’s fluorinated structure offers a unique balance of binding affinity and stability, positioning it as a viable candidate for targeted therapy.
  • Gaps : Direct comparative studies with RGDechiHCit or other fluorinated analogs are lacking. Further in vivo studies are needed to validate its anti-angiogenic potency and pharmacokinetic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.